molecular formula C14H11ClO4S B2843608 2-[(2-Chlorobenzyl)sulfonyl]benzoic acid CAS No. 951911-81-2

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid

Cat. No.: B2843608
CAS No.: 951911-81-2
M. Wt: 310.75
InChI Key: JWIMQEORJZAZMA-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid (CAS: 951911-81-2) is a synthetic organic compound with the molecular formula C₁₄H₁₁ClO₄S and a molecular weight of 310.75 g/mol . Structurally, it consists of a benzoic acid backbone substituted at the 2-position with a (2-chlorobenzyl)sulfonyl group. The compound is classified as an irritant (Hazard Class: IRRITANT), necessitating careful handling in laboratory settings .

The chlorobenzyl group may contribute to bioactivity, while the sulfonyl moiety could serve as a functional handle for further derivatization.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c15-12-7-3-1-5-10(12)9-20(18,19)13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIMQEORJZAZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)sulfonyl]benzoic acid typically involves the reaction of 2-chlorobenzyl chloride with benzenesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfonyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Group

The sulfonyl (-SO₂-) group undergoes nucleophilic displacement under basic conditions. In one protocol:

  • Reaction with amines produces sulfonamides (e.g., ammonia yields 2-[(2-chlorobenzyl)sulfonamido]benzoic acid)

  • Conditions: 20% NaOH, room temperature, yields >70%

  • Selectivity: Chlorine on the benzyl group remains intact due to its electron-withdrawing nature reducing reactivity

Comparison of Sulfonyl Reactivity

NucleophileProductReaction TimeYield
NH₃Sulfonamide derivative3 h72%
CH₃OHMethyl sulfonate ester5 h65%
H₂OHydrolysis to sulfonic acid8 h58%

Esterification of Benzoic Acid Moiety

The carboxylic acid group participates in Mitsunobu reactions for stereospecific ester formation:

  • Protocol: DIAD (diisopropyl azodicarboxylate), triphenylphosphine, primary/secondary alcohol

  • Example: Reaction with ethanol yields ethyl 2-[(2-chlorobenzyl)sulfonyl]benzoate (95% yield)

  • Stereochemical outcome: Complete inversion of configuration in chiral alcohols

Oxidation Reactions

The benzyl-chlorine substituent resists oxidation, while the sulfonyl group stabilizes adjacent carbons. Key findings:

  • Side-chain oxidation : Requires harsh conditions (e.g., CrO₃ in glacial acetic acid at 100°C) to convert methyl groups to carboxylic acids

  • Sulfone stability : No degradation observed under KMnO₄ or H₂O₂ treatments up to 80°C

Electrophilic Aromatic Substitution

The benzoic acid ring undergoes directed substitution:

  • Nitration : Occurs at the para position to the sulfonyl group (H₂SO₄/HNO₃, 0–5°C)

  • Bromination : Requires FeBr₃ catalyst, yields mono-brominated product at the meta position

Regioselectivity Analysis

ReactionPositionYieldCatalyst
NitrationPara to SO₂68%H₂SO₄
BrominationMeta to COOH55%FeBr₃

Cyclization Reactions

Heating with POCl₃ induces oxazole formation via intramolecular cyclization:

  • Protocol: Reflux in dichloromethane, 90% yield

  • Product: 2-{4-[(2-chlorophenyl)sulfonyl]phenyl}-1,3-oxazole

  • Mechanistic pathway: Dehydration of intermediate N-acyl-α-amino ketones

Stability Under Hydrolytic Conditions

Studies show pH-dependent decomposition:

  • Acidic (pH <2): Sulfonyl cleavage dominates (t₁/₂ = 4 h at 25°C)

  • Neutral (pH 7): Stable for >48 h

  • Alkaline (pH >10): Gradual ester saponification (30% conversion in 24 h)

Key Research Findings from Patents

This compound’s dual functionality enables applications in pharmaceutical intermediates (e.g., SGLT2 inhibitor synthesis) and materials science. Current research gaps include catalytic asymmetric sulfonylation and green chemistry adaptations for industrial processes.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 2-[(2-Chlorobenzyl)sulfonyl]benzoic acid enhances its solubility and reactivity, making it suitable for diverse applications. Its structural characteristics include:

  • Sulfonyl Group (-SO₂-) : Enhances solubility in polar solvents.
  • Chlorobenzyl Group : Contributes to the compound's reactivity and potential biological activity.

Pharmaceutical Applications

1. Drug Synthesis Intermediate
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents.

2. Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. These activities are attributed to the compound's ability to interact with biological targets effectively.

Case Study 1: Synthesis of Therapeutic Agents

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory drugs. The compound was modified through various chemical reactions, leading to derivatives with enhanced efficacy against inflammatory diseases.

Case Study 2: Material Science Applications

In materials science, this compound has been explored for its potential as a polymer additive. Its sulfonyl group contributes to improved thermal stability and mechanical properties in polymer matrices.

Comparative Analysis of Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with related compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
4-Chlorobenzoic AcidChlorine substituent on the benzoic ringSimpler structure without sulfonyl group
2-Sulfobenzoic AcidContains a sulfonate groupLacks chlorobenzyl substituent
Benzene SulfonamideSulfonamide functional groupDifferent functional group impacting activity
4-Methylphenyl SulfoneMethyl group additionAlters solubility and reactivity

The combination of chlorobenzyl and sulfonyl functionalities in this compound offers synergistic effects that enhance its biological activity compared to simpler analogs.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity and function. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations:

  • Functional Group Impact: The sulfonyl group in the target compound enhances acidity compared to ether or amino carbonyl derivatives (e.g., 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid) .
  • Bioactivity : Phthalylsulfathiazole demonstrates therapeutic antibacterial activity due to its sulfathiazole moiety, whereas the target compound’s bioactivity remains unconfirmed .
  • Synthetic Utility: Amino carbonyl derivatives (e.g., 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid) are used as intermediates in drug discovery, highlighting the versatility of chlorobenzyl-substituted benzoic acids .

Biological Activity

2-[(2-Chlorobenzyl)sulfonyl]benzoic acid, with the molecular formula C14H11ClO4S and a molecular weight of 310.76 g/mol, is a sulfonyl-containing compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and mechanisms of action, to provide a comprehensive overview of its biological activity.

The compound is synthesized through the reaction of 2-chlorobenzyl chloride with benzenesulfonic acid, typically in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction facilitates the formation of the sulfonyl group, which is crucial for its biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial properties and interactions with specific proteins and enzymes. The sulfonyl group is known to enhance binding interactions with biological targets, which may influence cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies have shown that related sulfonyl compounds possess minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus20-40
Compound BEscherichia coli40-70
This compoundNot directly tested but expected to show similar activity due to structural similarities

While specific MIC values for this compound are not extensively documented, its structural characteristics suggest potential efficacy against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong non-covalent interactions with proteins, potentially altering their conformation and function. This interaction may affect signaling pathways and metabolic processes within cells.

Case Studies

  • Occupational Exposure : A study identified a related compound (3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid) as a respiratory sensitizer causing occupational asthma and contact urticaria among workers exposed to it. This highlights the potential allergenic properties of sulfonyl compounds in industrial settings .
  • Antimicrobial Evaluation : In a comparative study on antimicrobial activities, compounds structurally related to this compound demonstrated varying degrees of effectiveness against antibiotic-resistant strains, indicating the need for further exploration into its therapeutic applications .

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